

In Silico Analysis of YB-0158 and Sam68 Interaction: A Technical Overview

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Compound of Interest

Compound Name: YB-0158

Cat. No.: B8220900

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This technical guide provides an in-depth analysis of the in silico docking studies of the small molecule **YB-0158** with its target, the Src Associated in Mitosis 68kDa protein (Sam68). This document is intended for researchers, scientists, and drug development professionals interested in the molecular interactions and therapeutic potential of targeting Sam68.

Executive Summary

YB-0158, a novel reverse-turn peptidomimetic, was identified through a comprehensive in silico screening process designed to discover small molecules with a high binding affinity for Sam68. [1] Subsequent studies have demonstrated that **YB-0158** effectively disrupts the interaction between Sam68 and Src, leading to the nuclear accumulation of Sam68. This nuclear sequestration of Sam68 modulates the Wnt/ β -catenin signaling pathway, presenting a promising strategy for targeting cancer stem cells.[1][2] This guide details the computational methodologies employed in these studies, presents the quantitative binding data, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Data Presentation

The in silico screening of a virtual library of reverse-turn peptidomimetic structures predicted the binding affinities of various compounds to the P3-P5 proline-rich domains of Sam68 (amino acids 275-374). The following table summarizes the predicted binding energies for **YB-0158**

and related compounds. A more negative binding energy indicates a stronger predicted interaction.

Compound ID	Predicted Binding Energy (kcal/mol)
YB-0158	-9.5
CWP232228	-8.7
ICG-001	-8.1
PRI-724	-9.2

Data sourced from supplementary materials of Masibag et al., 2021.

Experimental Protocols

In Silico Docking and Virtual Screening

The identification of **YB-0158** was the result of a structured in silico drug discovery pipeline. The core methodology is outlined below:

- **Protein Structure Preparation:** A homology model of the Sam68 P3 to P5 proline-rich domains (amino acids 275-374) was utilized as the receptor for docking studies. This region is critical for mediating protein-protein interactions, including the binding of Src.[\[2\]](#)
- **Ligand Library Preparation:** A virtual library of known and hypothetical reverse-turn peptidomimetic structures was compiled. These compounds were selected based on a scaffold known to interact with protein-protein interfaces.
- **Molecular Docking:** The virtual screening was performed using molecular docking simulations. While the specific software and force field are detailed in the primary literature, a general workflow involves:
 - Energy minimization of both the receptor and ligand structures.
 - Defining the binding site (or "docking pocket") on the Sam68 model, centering on key residues known to be involved in interactions, such as Glycine 305 (G305).[\[2\]](#)

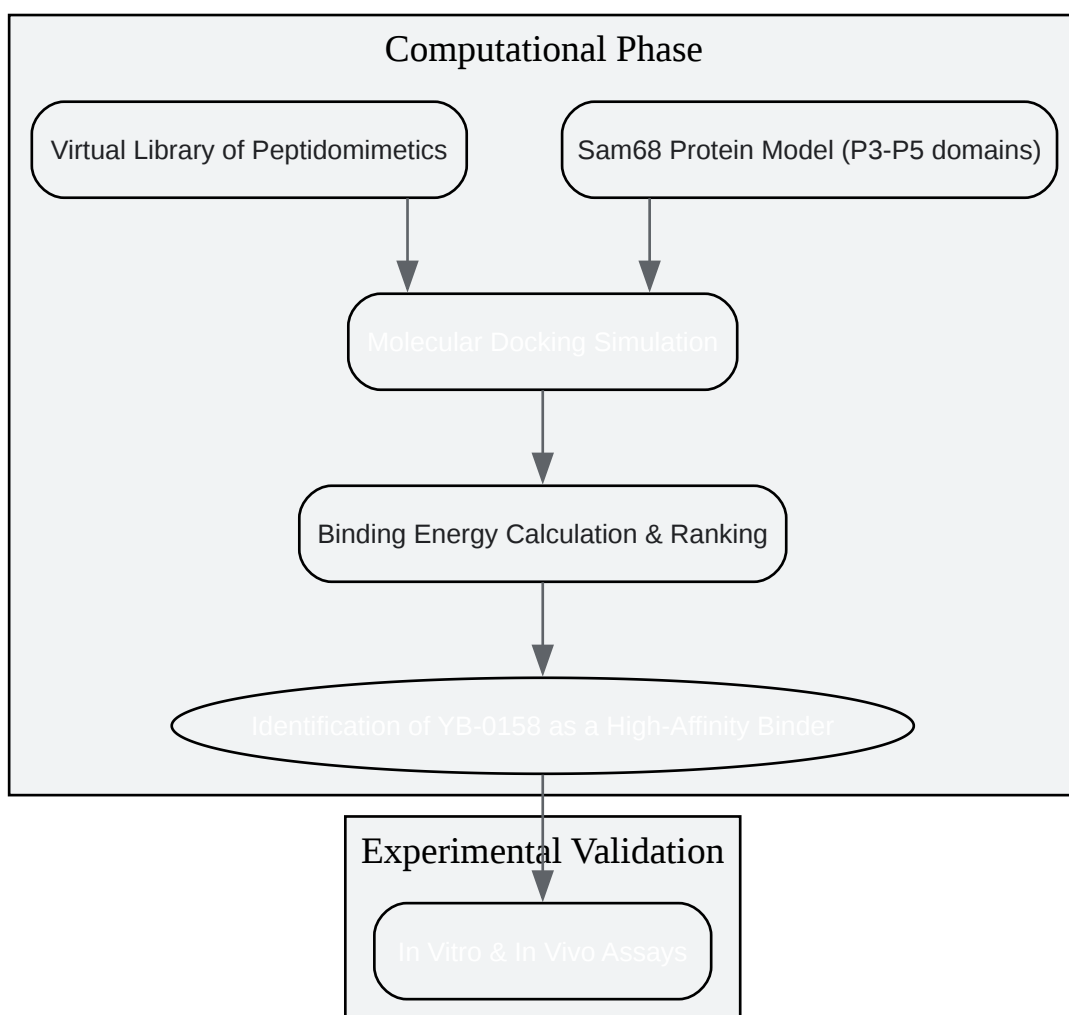
- Flexible docking of each ligand from the library into the defined binding site of Sam68.
- Scoring and ranking of the docked poses based on the calculated binding free energy. The more negative the score, the higher the predicted binding affinity.
- Hit Selection and Validation: Compounds with the most favorable predicted binding energies, such as **YB-0158**, were selected for further in vitro and in vivo validation to confirm their biological activity.

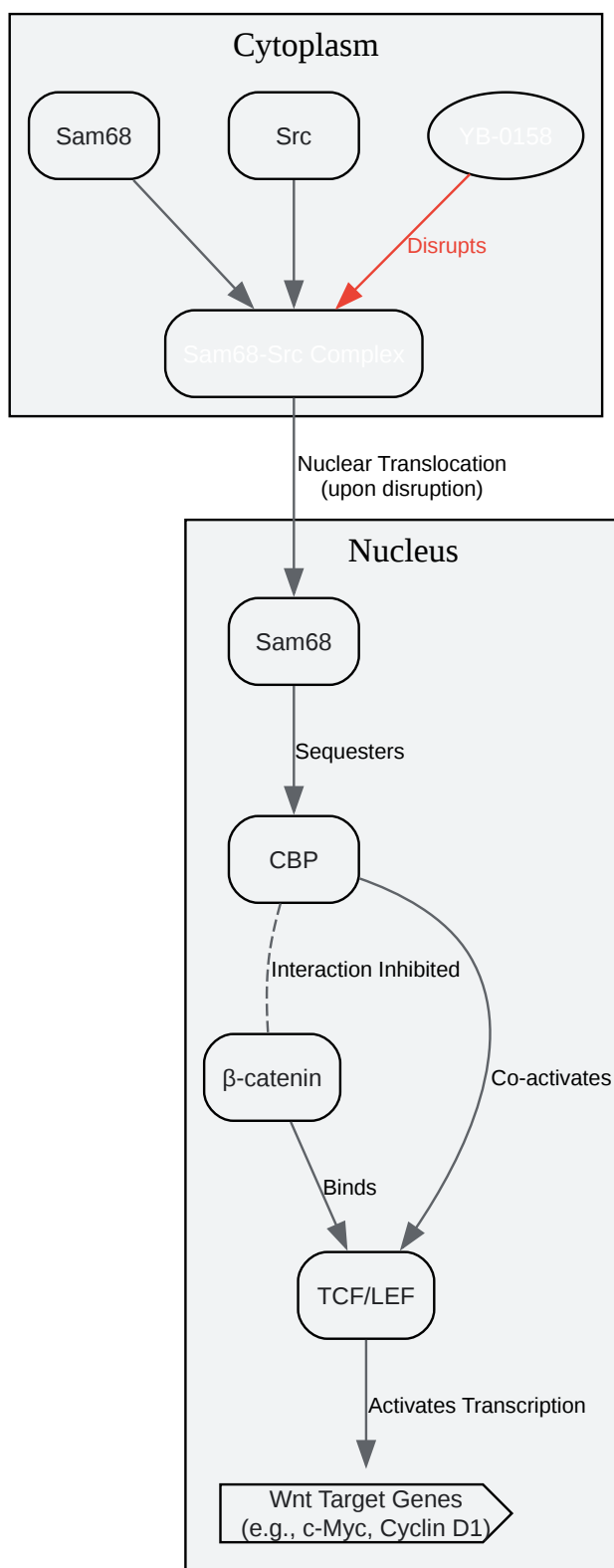
Site-Directed Mutagenesis and Cellular Assays

To validate the predicted binding mode of **YB-0158**, site-directed mutagenesis of Sam68 was performed. The glycine residue at position 305 (G305) was identified as a critical interaction point in silico. Mutating this residue to asparagine (G305N) was shown to significantly decrease the potency of **YB-0158** in cellular growth inhibition assays, thereby confirming the importance of this residue in the binding of **YB-0158** to Sam68.

Mandatory Visualizations

Experimental Workflow: In Silico Screening





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References

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- 2. Sam68 is a druggable vulnerability point in cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
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